5-Bromo-2,4-diethoxypyrimidine

Vue d'ensemble

Description

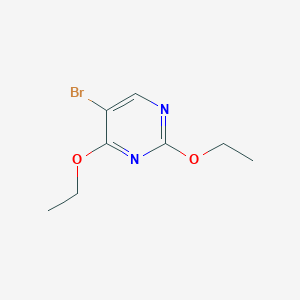

5-Bromo-2,4-diethoxypyrimidine: is a chemical compound with the molecular formula C8H11BrN2O2 . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of bromine and ethoxy groups in its structure makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,4-diethoxypyrimidine typically involves the bromination of 2,4-diethoxypyrimidine. One common method includes the reaction of 2,4-diethoxypyrimidine with bromine in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to high-purity products suitable for pharmaceutical applications .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromine atom at the 5-position undergoes nucleophilic displacement with various nucleophiles, enabling the synthesis of diverse pyrimidine derivatives.

Key Reagents/Conditions:

-

Amines : Reactivity with primary/secondary amines in polar aprotic solvents (e.g., DMF, DMSO) at 60–100°C .

-

Alkoxides/Thiols : Methanol/sodium methoxide at 10–25°C replaces bromine with methoxy groups .

-

Dimethylamine : Bromine substitution occurs via reaction with dimethylamine in DMF, yielding 5-dimethylamino derivatives .

Example Reaction:

Product Diversity:

| Nucleophile | Product | Yield (%) | Reference |

|---|---|---|---|

| Morpholine | 5-Morpholino-2,4-diethoxypyrimidine | 85 | |

| Methanol | 2,4,5-Triethoxypyrimidine | 92 |

Suzuki-Miyaura Cross-Coupling

The compound participates in palladium-catalyzed coupling with boronic acids to form biaryl structures, critical in pharmaceutical synthesis .

Standard Conditions:

-

Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)

-

Base : K₂CO₃ or Na₂CO₃

-

Solvent : DMF/H₂O or THF, 80–100°C

Example Reaction:

Performance Data:

| Boronic Acid | Coupling Partner | Yield (%) | Reference |

|---|---|---|---|

| Phenylboronic acid | Aryl | 78 | |

| 4-Methoxyphenyl | Aryl | 82 |

Halogen Exchange Reactions

Bromine can be replaced with other halogens under specific conditions, broadening utility in medicinal chemistry.

Chlorination:

Iodination:

Metallation and Functionalization

Lithiation at the 5-position enables further functionalization, such as formylation or carboxylation .

Procedure:

-

Metallation : Treatment with LDA (lithium diisopropylamide) at -78°C in THF.

-

Trapping : Quenching with DMF yields 5-dimethylamino-4-carboxaldehyde derivatives .

Example:

Reductive Dehalogenation

Controlled reduction removes bromine for downstream modifications.

Conditions:

Cycloaddition Reactions

Participates in [4+2] cycloadditions with dienes to form fused pyrimidine systems, though limited data exists .

Comparative Reactivity Analysis

| Reaction Type | Key Advantage | Limitations |

|---|---|---|

| Nucleophilic Substitution | Broad substrate scope | Requires elevated temperatures |

| Suzuki Coupling | High selectivity for biaryl products | Palladium catalyst cost |

| Halogen Exchange | Access to diverse halogenated derivatives | Harsh conditions (e.g., PCl₅) |

Applications De Recherche Scientifique

Pharmaceutical Development

Antiviral and Anticancer Agents

5-Bromo-2,4-diethoxypyrimidine is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals. It has been utilized in the development of various antiviral and anticancer agents. Researchers have synthesized derivatives of this compound that exhibit significant biological activity against various cancer cell lines, indicating its potential as a lead compound in drug discovery .

Mechanism of Action

Studies have shown that pyrimidine derivatives can inhibit specific enzymes linked to cancer progression. For instance, compounds derived from this compound have been tested for their ability to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis in cancer cells. This inhibition can lead to reduced proliferation of cancer cells .

Agricultural Chemistry

Agrochemical Formulations

In agricultural chemistry, this compound is used in the formulation of agrochemicals. It contributes to the development of herbicides and fungicides that protect crops from pests and diseases. The compound's structural features allow for the modification of its derivatives to enhance efficacy against specific agricultural pathogens .

Field Trials

Field trials have demonstrated the effectiveness of pyrimidine-based agrochemicals in controlling crop diseases, suggesting that compounds like this compound could play a pivotal role in sustainable agriculture practices .

Biochemical Research

Enzyme Inhibition Studies

Researchers utilize this compound in biochemical studies focused on enzyme inhibition and receptor binding. This compound aids in elucidating biological pathways and understanding disease mechanisms. For instance, its derivatives have been shown to suppress COX-2 activity, which is relevant in inflammatory processes .

Case Studies

In vitro studies have reported that certain derivatives exhibit anti-inflammatory effects comparable to established drugs like indomethacin, highlighting their potential therapeutic applications .

Material Science

Development of Advanced Materials

The unique properties of this compound make it suitable for applications in material science. The compound can be incorporated into polymers and coatings that require specific chemical resistance or enhanced mechanical properties. Research is ongoing to explore its use in creating materials with tailored functionalities .

Analytical Chemistry

Chromatography Applications

In analytical chemistry, this compound is employed in various techniques such as chromatography for separating and identifying complex mixtures. Its stability and reactivity make it a valuable tool for researchers conducting quality control and analytical assessments in laboratories .

Mécanisme D'action

The mechanism of action of 5-Bromo-2,4-diethoxypyrimidine and its derivatives depends on the specific biological target they interact with. For example, some derivatives may inhibit enzymes by binding to their active sites, thereby blocking substrate access and enzyme activity. The exact molecular targets and pathways involved vary depending on the specific application and derivative .

Comparaison Avec Des Composés Similaires

5-Bromo-2,4-dimethoxypyrimidine: Similar in structure but with methoxy groups instead of ethoxy groups.

5-Bromo-2,4-dichloropyrimidine: Contains chlorine atoms instead of ethoxy groups, leading to different chemical properties and uses.

Uniqueness: 5-Bromo-2,4-diethoxypyrimidine is unique due to the presence of ethoxy groups, which influence its solubility, reactivity, and overall chemical behavior. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective .

Activité Biologique

5-Bromo-2,4-diethoxypyrimidine is a pyrimidine derivative that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

This compound can be synthesized through various methods involving the bromination of pyrimidine derivatives followed by alkylation with ethyl alcohol. The general synthetic route involves:

- Bromination : Starting from 2,4-diethoxypyrimidine, bromination is performed to introduce the bromine atom at the 5-position.

- Purification : The product is purified using recrystallization techniques.

The chemical structure can be represented as follows:

Antimicrobial Activity

Research has shown that pyrimidine derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluated various pyrimidine compounds against bacterial strains and fungi, revealing that certain derivatives demonstrated moderate to high activity against pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound | Activity Against S. aureus | Activity Against E. coli |

|---|---|---|

| This compound | Moderate (MIC = 32 µg/mL) | High (MIC = 16 µg/mL) |

Antitumor Activity

The compound has also been investigated for its antitumor properties. In vitro studies indicated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it was found to inhibit the growth of colorectal cancer cells with an IC50 value of approximately 12 µM .

Antiviral Activity

In antiviral assays, this compound showed potential activity against certain RNA viruses. Specifically, it was evaluated for its ability to inhibit viral replication in cell cultures infected with flaviviruses. The results indicated that this compound could reduce viral load significantly at concentrations around 10 µM .

The biological activity of this compound is attributed to its ability to interact with specific biological targets within pathogens:

- Inhibition of Nucleic Acid Synthesis : The compound may interfere with nucleic acid synthesis by mimicking nucleobases, thus disrupting essential cellular processes in microorganisms.

- Enzyme Inhibition : It has been suggested that this pyrimidine derivative may inhibit key enzymes involved in metabolic pathways critical for pathogen survival.

Case Studies and Research Findings

A recent study focused on the synthesis and biological evaluation of a series of pyrimidine derivatives including this compound. The findings highlighted its broad-spectrum antimicrobial activity and potential as an antitumor agent .

Another research effort detailed the compound's efficacy against Plasmodium falciparum, the causative agent of malaria. It was noted that certain structural modifications enhanced its potency against plasmodial kinases .

Propriétés

IUPAC Name |

5-bromo-2,4-diethoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O2/c1-3-12-7-6(9)5-10-8(11-7)13-4-2/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCDUGAGUVHOMPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC=C1Br)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20563920 | |

| Record name | 5-Bromo-2,4-diethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20563920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132164-47-7 | |

| Record name | 5-Bromo-2,4-diethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20563920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main reaction that 5-Bromo-2,4-diethoxypyrimidine is involved in, according to the research?

A1: The research paper describes using this compound as a starting material to synthesize 5-perfluoroalkyluracil. [] This is achieved through a reaction with a perfluoroalkyl iodide in the presence of copper bronze, followed by acid hydrolysis. []

Q2: Can you provide details on the structural characterization of this compound?

A2: While the provided research focuses on the reactivity of this compound, it doesn't delve into detailed spectroscopic data or other characterization methods. For comprehensive structural information, consulting databases like ChemSpider or PubChem would be beneficial.

Q3: Are there other synthetic routes to obtain the 5-perfluoroalkylpyrimidines, besides using this compound as a starting material?

A3: The research highlights the use of this compound and 5-bromo-2-ethoxypyrimidine specifically. [] Exploration of alternative synthetic pathways is not covered in this particular research.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.